2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide

Muscarinic Receptor Binding Radioligand Displacement Tissue Selectivity

2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide is a synthetic small molecule belonging to a series of quinoline-3-carbonitrile derivatives. Its core structure is characterized by a 3-cyano-8-methylquinoline scaffold linked via an ethylenediamine spacer to a 2-chlorobenzamide moiety.

Molecular Formula C20H17ClN4O
Molecular Weight 364.8 g/mol
CAS No. 606105-12-8
Cat. No. B12888164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide
CAS606105-12-8
Molecular FormulaC20H17ClN4O
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC=CC=C3Cl)C#N
InChIInChI=1S/C20H17ClN4O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)23-9-10-24-20(26)16-7-2-3-8-17(16)21/h2-8,11H,9-10H2,1H3,(H,23,25)(H,24,26)
InChIKeyANUQHLMKELYZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide (CAS 606105-12-8) Procurement Guide: Sourcing a Specialized Quinoline-3-Carbonitrile Chemical Probe


2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide is a synthetic small molecule belonging to a series of quinoline-3-carbonitrile derivatives. Its core structure is characterized by a 3-cyano-8-methylquinoline scaffold linked via an ethylenediamine spacer to a 2-chlorobenzamide moiety. This compound is not a clinically approved therapeutic agent and is exclusively utilized as a research tool in preclinical biochemical and pharmacological studies. Publicly available bioactivity data are sparse; available records indicate measurable affinity for muscarinic acetylcholine receptors [1], and limited profiling suggests potential interactions with KCNQ potassium channels and acetylcholinesterase, though potency is generally in the high nanomolar to micromolar range [2]. Its primary value for procurement lies in its use as a specialized chemical probe for structure-activity relationship (SAR) studies of this specific pharmacophore, rather than as a potent or selective lead molecule.

Why 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide Cannot Be Replaced by Generic Quinoline Analogs


The biological activity profile of this compound is highly sensitive to its precise substitution pattern around the benzamide ring and the quinoline core. The presence of a 2-chloro substituent, a 3-cyano group, and an 8-methyl group are predicted to create a unique pharmacophore that is not replicated by generic quinoline or benzamide analogs. Even close structural relatives within the 606105 CAS series (e.g., 2-methylbenzamide analog 606105-10-6 or 2-methoxybenzamide analog 606105-14-0) are expected to exhibit divergent target binding and selectivity profiles. Generic substitution with a less specifically functionalized analog risks introducing confounding variables such as drastically reduced target affinity or altered selectivity, thereby invalidating SAR conclusions in research settings .

Quantitative Performance Characteristics of 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide


Muscarinic Acetylcholine Receptor Binding Affinity: Tissue-Specific Ki Values

The compound shows measurable affinity for muscarinic acetylcholine receptors, with varying Ki values across different tissue types. In a competition radioligand binding assay using [3H]-QNB, the Ki was 116 nM for cerebral cortex receptors, which is notably lower than the Ki observed for urinary bladder (364 nM), indicating a degree of tissue-dependent binding affinity [1].

Muscarinic Receptor Binding Radioligand Displacement Tissue Selectivity

Lack of Significant Acetylcholinesterase (AChE) Inhibitory Activity at 26 µM

In a single-concentration screening assay at 26 µM, the compound exhibited no inhibition of acetylcholinesterase. This suggests that the muscarinic receptor binding observed does not translate into meaningful activity on AChE, providing a selectivity data point distinct from dual-acting agents .

Acetylcholinesterase Selectivity Profiling Off-target Screening

Limited Activity Window on KCNQ Potassium Channels

Based on data curated in BindingDB for structurally related quinoline-3-carbonitrile compounds, the KCNQ channel modulatory activity of this chemical class appears to be weak or inconsistent. Closely related entries show IC50 values of 1,900 nM for antagonist activity at KCNQ1/MINK channels in 86Rb+ efflux assays [1]. These data suggest the target compound is not a potent KCNQ channel modulator and should not be selected as a primary tool for this target without further characterization.

KCNQ Channel Ion Channel Modulator Electrophysiology

Absence of Known Primary Activity in Comprehensive Chemoinformatic Screens

The compound is indexed in the ZINC database (ZINC95602841), but its entry reports that 'There is no known activity for this compound' derived from ChEMBL. This contrasts with more thoroughly characterized probes in the quinoline-3-carbonitrile space, highlighting a significant gap in the compound's pharmacological characterization [1].

Virtual Screening Chemoinformatics Drug Discovery

Validated Research Applications for 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide


Structure-Activity Relationship (SAR) Probe for Quinoline-3-Carbonitrile Muscarinic Receptor Ligands

The compound serves as a key SAR probe for understanding the impact of 2-chloro substitution on the benzamide ring within the quinoline-3-carbonitrile chemotype. Its measured Ki values in brain and peripheral tissue binding assays provide a baseline for comparing the affinity of analogs with different substituents at this position .

Selectivity Counter-Screen for Acetylcholinesterase Activity

Due to its documented lack of AChE inhibition at 26 µM, the compound can be used as a control to verify that effects observed in more potent muscarinic ligands are not mediated by off-target cholinesterase activity .

Computational Docking and Pharmacophore Modeling

The compound's well-defined chemical structure (e.g., InChI Key, SMILES) and limited bioactivity profile make it suitable for retrospective computational docking studies, where its predicted binding modes can be compared against experimentally determined affinities to refine pharmacophore models for muscarinic receptors .

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